molecular formula C10H12N4 B2409222 5-(3-phenylpropyl)-1H-1,2,3,4-tetrazole CAS No. 197447-36-2

5-(3-phenylpropyl)-1H-1,2,3,4-tetrazole

Cat. No. B2409222
CAS RN: 197447-36-2
M. Wt: 188.234
InChI Key: KWQGGCDOCUJFBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, reactivity, and stability of the compound .

Scientific Research Applications

Synthesis and Characterization

  • A study by Dhevaraj, Gopalakrishnan, and Pazhamalai (2019) explored the synthesis of multi-heterocyclic anti-bacterial drugs including tetrazole derivatives. They employed density functional theory for optimized geometry and electronic properties of these compounds, highlighting the potential of tetrazole-containing pyrazoles in various applications (Dhevaraj, Gopalakrishnan, & Pazhamalai, 2019).

Role in Medicinal Chemistry

  • Mittal and Awasthi (2019) discussed the significant role of 5-substituted 1H-tetrazoles in medicinal chemistry, particularly as a bioisosteric replacement for carboxylic acids. This highlights the relevance of 5-(3-phenylpropyl)-1H-1,2,3,4-tetrazole in drug design due to its similar properties (Mittal & Awasthi, 2019).

Applications in Organic and Medicinal Chemistry

  • Roh, Vávrová, and Hrabálek (2012) highlighted the use of 5-substituted tetrazoles in organic chemistry as intermediates in synthesizing other heterocycles and in medicinal chemistry for their bioisostere properties. This study underscores the versatility of tetrazole derivatives in various chemical syntheses (Roh, Vávrová, & Hrabálek, 2012).

Antimicrobial Activity

  • The antimicrobial activity of tetrazole derivatives was studied by Mohite and Bhaskar (2010). They synthesized compounds from 5-phenyl tetrazole, demonstrating their potential in developing new antimicrobial agents (Mohite & Bhaskar, 2010).

Corrosion Inhibition

  • Bourzi et al. (2020) investigated tetrazole derivatives as corrosion inhibitors on copper surfaces in acidic media, highlighting another important industrial application of these compounds (Bourzi et al., 2020).

Anticancer Potential

  • A study by Kaushik et al. (2019) evaluated the anticancer activity of 1-(5-substituted phenyl) isoxazol-3-yl)-5-phenyl-1H-tetrazoles, demonstrating the potential of tetrazole derivatives in cancer treatment (Kaushik et al., 2019).

Mechanism of Action

This is typically used in the context of bioactive compounds and drugs, and refers to how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the risks associated with handling and disposing of the compound. Material Safety Data Sheets (MSDS) often provide this information .

properties

IUPAC Name

5-(3-phenylpropyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-2-5-9(6-3-1)7-4-8-10-11-13-14-12-10/h1-3,5-6H,4,7-8H2,(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQGGCDOCUJFBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-phenylpropyl)-1H-1,2,3,4-tetrazole

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